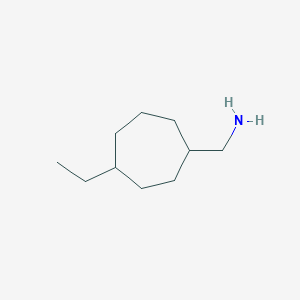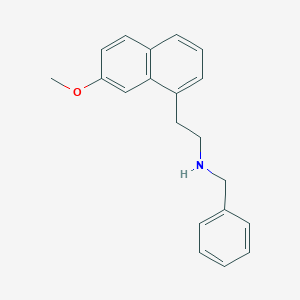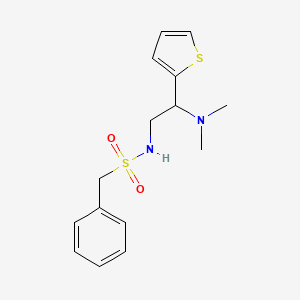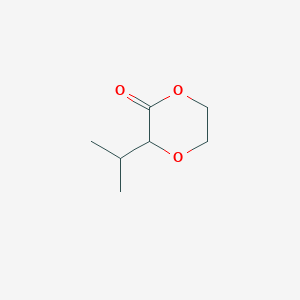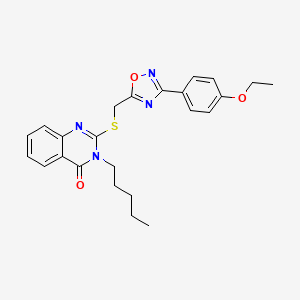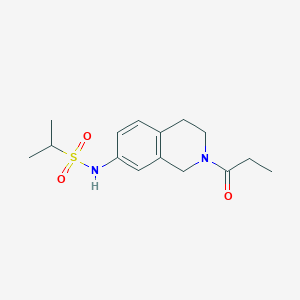
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide” is a chemical compound with the molecular formula C15H22N2O3S and a molecular weight of 310.41. It belongs to the class of compounds known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products .
Synthesis Analysis
The synthesis of THIQ-based compounds, including “this compound”, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of “this compound” is based on the THIQ heterocyclic scaffold . Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for molecular structure analysis.Scientific Research Applications
Synthesis and Chemical Properties :
- The compound has been utilized in the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylates through Pictet-Spengler condensation, contributing to the field of organic chemistry and synthesis methodologies (Silveira et al., 1999).
- It is also involved in the synthesis of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide, where its structural properties were studied, highlighting its role in molecular and crystal structure analysis (Bougheloum et al., 2013).
Biological Activities :
- This compound has been studied for its antimicrobial and antifungal activities. Research showed that some derivatives exhibited high activity against Gram-positive and Gram-negative bacteria, as well as fungi, indicating its potential in developing new antimicrobial agents (Fadda et al., 2016).
Potential in Drug Metabolism :
- In drug metabolism, a related compound, a biaryl-bis-sulfonamide, was studied for its metabolites in mammalian systems using microbial biocatalysis. This research is significant for understanding drug metabolism and developing new pharmacological agents (Zmijewski et al., 2006).
Pharmacological Profile :
- The pharmacological profile of derivatives of 1,2,3,4-tetrahydroisoquinoline, including sulfonamide derivatives, was evaluated. This included studies on their anticonvulsant effects and inhibition of the enzyme carbonic anhydrase, which is relevant in the treatment of epilepsy (Gitto et al., 2009).
Matrix Metalloproteinase Inhibition :
- Tetrahydroisoquinoline-based sulfonamide hydroxamates, related to this compound, were synthesized and found to be potent inhibitors of matrix metalloproteinases, which is significant in the context of cancer research and treatment (Ma et al., 2004).
properties
IUPAC Name |
N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-4-15(18)17-8-7-12-5-6-14(9-13(12)10-17)16-21(19,20)11(2)3/h5-6,9,11,16H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSBESFCLAFHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzamide](/img/structure/B2798915.png)
![2-Cyano-N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]pyridine-3-sulfonamide](/img/structure/B2798918.png)
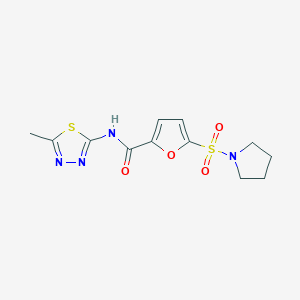
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-methoxyphenyl)amino)acetic acid](/img/structure/B2798922.png)
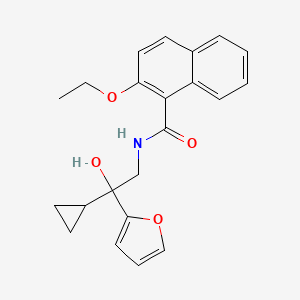
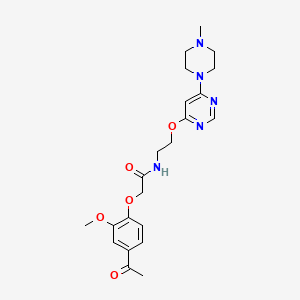
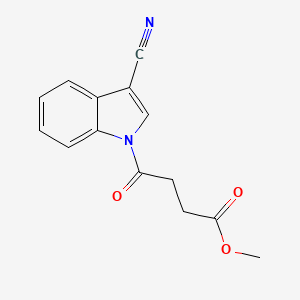
![methyl 5-(1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2798929.png)
![2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2798930.png)
